molecular formula C21H23Cl2N3O B5230586 N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide

N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide

Cat. No. B5230586
M. Wt: 404.3 g/mol
InChI Key: ABPIQCVNPJEPSK-VMPITWQZSA-N
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Description

N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide, commonly known as DPA, is a synthetic compound that has been widely studied for its potential therapeutic applications. DPA belongs to the class of phenylpiperazine derivatives and has been investigated for its pharmacological properties in various scientific studies.

Mechanism of Action

The exact mechanism of action of DPA is not fully understood. However, it has been suggested that DPA exerts its pharmacological effects by modulating the activity of various neurotransmitters, such as dopamine, serotonin, and norepinephrine. DPA has also been shown to inhibit the activity of cyclooxygenase (COX), which is involved in the production of prostaglandins, leading to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to its potential use in the treatment of depression and anxiety. DPA has also been shown to reduce the production of prostaglandins, leading to its anti-inflammatory and analgesic properties. In addition, DPA has been shown to have antioxidant and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using DPA in lab experiments include its high purity and well-defined structure, which allows for accurate dosing and reproducible results. DPA is also stable and can be easily synthesized in large quantities. However, the limitations of using DPA in lab experiments include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of DPA. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another potential direction is the study of its potential use in the treatment of various types of cancer. In addition, further studies are needed to elucidate the exact mechanism of action of DPA and to optimize its pharmacological properties for therapeutic use.

Synthesis Methods

The synthesis of DPA involves the reaction of 2,6-dichloroaniline with 4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxylic acid in the presence of a coupling agent, such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then reacted with acetic anhydride to obtain the final product, DPA. The synthesis method has been optimized to yield high purity and high yield of DPA.

Scientific Research Applications

DPA has been extensively studied for its potential therapeutic applications. It has been investigated for its anti-inflammatory, analgesic, and antidepressant properties. DPA has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. In addition, DPA has been shown to have antitumor and antimicrobial activities.

properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O/c22-18-9-4-10-19(23)21(18)24-20(27)16-26-14-12-25(13-15-26)11-5-8-17-6-2-1-3-7-17/h1-10H,11-16H2,(H,24,27)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPIQCVNPJEPSK-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dichlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide

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